Product packaging for Diclofenac Dimer Impurity(Cat. No.:CAS No. 1609187-32-7)

Diclofenac Dimer Impurity

Cat. No.: B1149990
CAS No.: 1609187-32-7
M. Wt: 590.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diclofenac Dimer Impurity ( 1609187-32-7) is a characterized related compound of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. With a molecular formula of C₂₈H₂₀Cl₄N₂O₄ and a molecular weight of 590.3 g/mol, this compound serves as a critical quality control standard in pharmaceutical development and manufacturing . This impurity is specifically used for analytical method development (AMV) and validation, stability studies, and Quality Control (QC) applications during the commercial production of Diclofenac and the preparation of Abbreviated New Drug Applications (ANDA) . Its application is vital for ensuring the safety and quality of various Diclofenac pharmaceutical dosage forms. Research indicates that the this compound is a significant component in stability-indicating methods, which are essential for monitoring the integrity of drug products over time . The product is supplied with comprehensive characterization data, including Certificate of Analysis (CoA), 1 H-NMR, Mass Spectrometry, and HPLC data, compliant with regulatory guidelines . Traceability against pharmacopeial standards (USP/EP) can be established based on feasibility . This product is intended for research and analytical purposes exclusively and is strictly not approved for diagnostic or human use.

Properties

CAS No.

1609187-32-7

Molecular Formula

C28H20Cl4N2O4

Molecular Weight

590.28

Appearance

Pale Orange Solid

melting_point

>197°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Mechanisms and Pathways of Diclofenac Dimer Impurity Formation

Dimerization during Active Pharmaceutical Ingredient (API) Synthesis and Manufacturing

The manufacturing process of diclofenac (B195802) involves several chemical steps where conditions may be conducive to the formation of dimeric impurities. These reactions are often influenced by the specific reagents, catalysts, and process parameters employed.

The primary route for dimer formation during synthesis is through the coupling of two diclofenac molecules. This typically involves a condensation reaction where the carboxylic acid group of one diclofenac molecule forms an amide bond with the secondary amine (the aniline (B41778) group) of another. Such reactions are a type of intermolecular dehydration. The formation of C-N bonds through condensation reactions, such as the Ullmann condensation, is a known pathway in the synthesis of related chemical structures. researchgate.netgoogle.com Unconventional reactions, including coupling and condensation, can occur under various conditions, leading to the generation of impurities that are not predicted by simple hydrolysis. ijper.org

Certain catalysts and reagents used in synthesis can inadvertently promote the dimerization of diclofenac.

Boric Acid: Boric acid is known to be an effective catalyst for the formation of the diclofenac dimer. evitachem.com It facilitates the intermolecular amide bond formation by acting as a dehydrating agent, which enables the coupling of the carboxylic acid and aniline groups of two separate diclofenac molecules. The mechanism is believed to involve the electron-deficient boron atom creating strong intermolecular forces with the diclofenac molecules, anchoring them in a way that promotes the condensation reaction. semanticscholar.org

Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent in organic synthesis, primarily for forming amide bonds. researchgate.netwikipedia.org Its mechanism involves the activation of a carboxylic acid group. wikipedia.org In the context of diclofenac, DCC reacts with the carboxylic acid moiety to form a highly electrophilic O-acylisourea intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second diclofenac molecule. This attack results in the formation of an amide bond, yielding the diclofenac dimer and the byproduct, dicyclohexylurea. wikipedia.org The formation of an intramolecular amide (lactam) has been observed as a byproduct during DCC coupling reactions involving diclofenac. monash.edu

During the synthesis and purification of diclofenac, various process-related impurities and degradation products are monitored. ijper.org While the dimer is a significant intermolecular by-product, other related substances are also investigated. One of the most common process-related impurities is 1-(2,6-dichlorophenyl)indolin-2-one, also known as diclofenac lactam or Diclofenac EP Impurity A. monash.eduresearchgate.net This compound results from an intramolecular cyclization (condensation) of diclofenac, rather than intermolecular dimerization. monash.edu Its formation can be a competing reaction pathway during synthesis, especially under conditions that favor amide bond formation. monash.edu Additionally, thermal degradation during synthesis can facilitate the creation of a carbon-centered radical, which can then react with another diclofenac molecule to form the dimer.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Spectroscopic and Spectrometric Techniques for Comprehensive Structural Characterization

The structural confirmation of the this compound relies on a combination of powerful analytical techniques that provide complementary information regarding its mass, fragmentation patterns, and the precise arrangement of atoms within the molecule.

Mass spectrometry is a cornerstone technique for the identification of pharmaceutical impurities, offering exceptional sensitivity and specificity. It provides critical information on the molecular weight and elemental composition, and through fragmentation studies, reveals structural details of the molecule.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an ideal tool for analyzing complex mixtures, such as a drug substance containing various impurities. In a typical LC-MS setup for analyzing the this compound, a reversed-phase HPLC column (e.g., C18) is used to separate the dimer from the parent Diclofenac and other related substances.

The mass spectrometer detector would be set to monitor for the specific mass-to-charge ratio (m/z) of the dimer. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 591.0, corresponding to the molecular formula C₂₈H₂₀Cl₄N₂O₄. The characteristic isotopic pattern of the four chlorine atoms would serve as a crucial confirmation of its identity.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

ParameterValue
Chromatography
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with formic acid)
Flow Rate~1.0 mL/min
DetectionUV at 254 nm and Mass Spectrometry
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive/Negative
Expected [M+H]⁺m/z ~591.0
Expected [M-H]⁻m/z ~589.0

Electrospray Ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like the Diclofenac Dimer to be ionized directly from a liquid phase into the gas phase, typically with minimal fragmentation. When coupled with an ion trap analyzer, multi-stage fragmentation (MSⁿ) experiments can be performed.

In an ESI-MSⁿ experiment, the precursor ion (e.g., m/z 591.0) is isolated and then fragmented by collision-induced dissociation (CID) to produce a series of product ions (MS²). These product ions can be further isolated and fragmented (MS³), and so on. This process provides detailed information about the connectivity of the molecule. For the Diclofenac Dimer, fragmentation would likely occur at the bonds linking the two Diclofenac moieties or involve the loss of the acetic acid side chains, helping to confirm the dimeric structure.

LC-TOF-MS is particularly valuable for its ability to provide high-resolution and high-mass-accuracy measurements. A TOF analyzer measures the mass of ions based on the time it takes for them to travel a fixed distance. This allows for the determination of the elemental composition of the impurity with a high degree of confidence.

For the this compound (C₂₈H₂₀Cl₄N₂O₄), a TOF instrument could measure the mass of the protonated molecule [M+H]⁺ with an accuracy of a few parts per million (ppm). This precise mass measurement helps to distinguish the dimer from other potential impurities that may have the same nominal mass but a different elemental formula, providing unambiguous identification.

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the definitive confirmation of the molecule's structure.

One-dimensional NMR experiments provide fundamental structural information.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule. The spectrum for the Diclofenac Dimer would be complex but would be expected to show signals corresponding to the aromatic protons on the phenyl rings and the methylene (B1212753) (-CH₂-) protons of the acetic acid side chains. The integration (area under the peaks) would be consistent with the 20 protons in the structure. The chemical shifts and splitting patterns would provide information on the connectivity of the molecule.

¹³C NMR (Carbon NMR): This spectrum shows signals for each unique carbon atom in the molecule. For the Diclofenac Dimer, this would include signals for the carboxylic acid carbons, the aromatic carbons (both protonated and quaternary), and the methylene carbons. The number of signals would confirm the symmetry (or lack thereof) in the molecule.

While specific, verified NMR data for the CAS 1609187-32-7 dimer is not published, analysis of similar dimeric degradation products has been successfully performed, confirming the utility of the technique. nih.gov The data obtained from both ¹H and ¹³C NMR, when analyzed together, would provide conclusive evidence for the structure of the this compound.

Table 2: Expected Regions for NMR Signals of this compound

NucleusSignal TypeExpected Chemical Shift (ppm)
¹HAromatic (Ar-H)~6.5 - 7.5
¹HMethylene (-CH₂-)~3.5 - 4.0
¹HAmine (N-H)Broad signal, variable position
¹³CCarbonyl (-COOH)~170 - 180
¹³CAromatic (Ar-C)~110 - 150
¹³CMethylene (-CH₂-)~35 - 45

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like the this compound. These techniques provide detailed information about the connectivity and spatial relationships between atoms within the molecule, which is crucial for confirming its dimeric structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C. For the this compound, HSQC spectra would reveal one-bond correlations between specific protons and their attached carbon atoms, aiding in the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity. It shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful in piecing together the fragments of the molecule, such as connecting the aromatic rings and the acetic acid side chains across the dimer linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the spatial proximity of protons. By identifying protons that are close to each other in space, even if they are not directly connected through bonds, the stereochemistry and conformation of the dimer can be established.

Through the combined interpretation of these 2D-NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural confirmation of the impurity. nih.gov

Quantitative NMR (qNMR) for Purity Assessment and Characterization

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of chemical substances without the need for a specific reference standard of the analyte. usp.orgbruker.com Its application in assessing the this compound offers high precision and accuracy.

The principle of qNMR relies on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. usp.org To determine the purity of a this compound sample, a certified internal standard of known purity is accurately weighed and mixed with a known amount of the impurity sample. By comparing the integral of a specific, well-resolved signal from the impurity with a signal from the internal standard, the exact molar concentration and subsequently the mass purity can be calculated. nih.gov

Key advantages of qNMR include:

High Specificity: The ability to select specific, interference-free signals for quantification.

No Reference Standard of the Impurity Needed: Quantification is relative to a certified internal standard. usp.org

Simultaneous Analysis: Can be used to quantify multiple components in a mixture simultaneously. nih.gov

This methodology provides a reliable and metrologically traceable value for the purity of the this compound, which is essential for its use as a reference standard in routine quality control testing. bruker.comjeol.com

Hyphenated LC-NMR for On-line Impurity Identification

The hyphenation of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (LC-NMR) provides a powerful platform for the separation and on-line structural elucidation of impurities from complex mixtures, such as in the final API of Diclofenac. wisdomlib.orgijarsct.co.in This technique is particularly valuable for identifying unknown impurities without the need for prior isolation. wisdomlib.org

In an LC-NMR setup, the effluent from the HPLC column is directed into the NMR spectrometer. As a chromatographic peak corresponding to an impurity like the Diclofenac Dimer elutes, the flow can be stopped, and the sample can be analyzed directly in the NMR flow cell. This allows for the acquisition of various NMR spectra, including 1D proton and 2D experiments, on the separated component. ucr.edu This on-line approach significantly accelerates the identification process by eliminating the time-consuming step of preparative isolation. The combination of retention time data from LC with the detailed structural information from NMR offers a high degree of confidence in impurity identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FT-IR spectrum of the this compound provides a unique molecular fingerprint based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its chemical bonds.

Analysis of the Diclofenac Dimer spectrum would be compared against the spectrum of Diclofenac itself. Key differences would be expected in regions corresponding to the bonds involved in the dimerization, allowing for confirmation of the structural modification. While FT-IR is primarily a qualitative technique for structural confirmation, it has also been developed for quantitative applications in pharmaceutical analysis. kemdikbud.go.idd-nb.info

A related impurity, Diclofenac Impurity-A, shows a characteristic N-H stretching band at 3447 cm⁻¹. niscpr.res.in Similar characteristic peaks would be used to confirm the structure of the dimer.

Table 1: Expected FT-IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Secondary Amine)~3300-3450Stretching
C-H (Aromatic)~3000-3100Stretching
C=O (Carboxylic Acid)~1700-1725Stretching
C=C (Aromatic)~1500-1600Stretching
C-N~1280-1310Stretching
C-Cl~750Stretching

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com It is used to study the thermal properties of a substance, such as its melting point and purity.

For the this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak provide an indication of the impurity's purity. A sharp peak at a distinct temperature suggests a highly pure compound, while a broad peak over a range of temperatures can indicate the presence of other impurities. DSC analysis of a related diclofenac impurity, 1-(2,6-dichlorophenyl)-indolin-2-one, showed a sharp endothermic event with a melting temperature of 119°C. niscpr.res.in A similar distinct melting endotherm would be expected for the pure dimer impurity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com This technique is essential for determining the thermal stability and decomposition profile of the this compound.

The TGA curve for the impurity would show the temperature at which it begins to decompose, indicated by a loss of mass. netzsch.com The analysis provides information on the decomposition pattern, which can involve single or multiple steps. For instance, studies on Diclofenac sodium show that it begins to degrade at approximately 281°C. netzsch.com The TGA data for the dimer impurity would be crucial for understanding its stability under thermal stress, which is important for establishing appropriate storage and handling conditions. niscpr.res.in

Table 2: Thermal Analysis Data for a Related Diclofenac Impurity
TechniqueParameterObserved ValueReference
DSCMelting Temperature119°C niscpr.res.in
TGADecomposition Onset~281°C (for Diclofenac Sodium) netzsch.com

CHN Elemental Analysis

CHN elemental analysis is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is fundamental for confirming the empirical formula of a newly synthesized or isolated compound like the this compound.

A small, accurately weighed amount of the sample is combusted at high temperatures, converting the elements into simple gases (CO₂, H₂O, and N₂). slideshare.net These gases are then separated and quantified by a detector. The resulting percentage composition is compared with the theoretical values calculated from the proposed molecular formula of the dimer. A close correlation between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the assigned molecular formula. ubc.ca For the related Diclofenac Impurity-A (C₁₄H₉Cl₂NO), the calculated values are C, 60.02%; H, 3.23%; N, 5.00%. niscpr.res.in Experimental results that closely match these theoretical percentages help to confirm the elemental composition of the compound. niscpr.res.in

Table 3: Elemental Analysis Data for Diclofenac Impurity-A (C₁₄H₉Cl₂NO)
ElementCalculated (%)Found (%)Reference
Carbon (C)60.0261.22 niscpr.res.in
Hydrogen (H)3.233.88 niscpr.res.in
Nitrogen (N)5.005.44 niscpr.res.in

Fluorescence Analysis

Impurity Profiling, Risk Assessment, and Control Strategies for Diclofenac Dimer Impurity

Importance of Impurity Profiling for the Diclofenac (B195802) Dimer

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities within a drug substance or final drug product. In the context of diclofenac, the presence of any impurity, including the Diclofenac Dimer, is critical as it can significantly impact the quality, safety, and efficacy of the medication. The primary objective of impurity profiling is to characterize the stability and quality of both the bulk drug and its final formulations.

Unwanted chemicals can emerge during the synthesis of the active pharmaceutical ingredient (API), the formulation of the drug product, or upon aging and storage. The formation of the Diclofenac Dimer, for instance, could indicate an intramolecular cyclic reaction of diclofenac, a process that may be influenced by factors such as the initial pH of the formulation. Therefore, profiling for this specific impurity is essential for several reasons:

Ensuring Safety: Unrecognized and potentially toxic impurities pose a health risk to patients. Profiling allows for the establishment of the biological safety of a given impurity profile at specified levels.

Process Control: Significant variations in the levels of the Diclofenac Dimer across different batches can suggest that the manufacturing process is not adequately controlled or validated.

Regulatory Compliance: Regulatory authorities require stringent control over impurities. Impurity profiling provides the necessary data to demonstrate that the level of the Diclofenac Dimer is maintained within acceptable, qualified limits as stipulated by international guidelines.

By employing a range of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), manufacturers can effectively monitor and control the Diclofenac Dimer impurity.

Establishment and Qualification of this compound Reference Standards

The accurate identification and quantification of the this compound rely heavily on the availability of high-quality reference standards. These standards are highly purified and well-characterized compounds used as a benchmark in analytical testing. The establishment and qualification of a specific reference standard for the Diclofenac Dimer are vital for maintaining pharmaceutical consistency and ensuring compliance with global regulatory frameworks.

Once a this compound standard is fully identified, characterized, and qualified, it can serve as a working or secondary reference standard in various analytical applications. These applications include pharmaceutical release testing, method development for both qualitative and quantitative analyses, and other calibration requirements.

The qualification process ensures that the reference standard is suitable for its intended purpose. Certified Reference Materials (CRMs) are produced and certified under internationally recognized standards like ISO 17034 and ISO/IEC 17025, which guarantees their quality and reliability. These standards are supplied with validated analytical data and complete structural characterization, ensuring reproducibility across research and development, formulation, and quality control environments.

To create a reliable reference standard, the this compound must be synthesized in a highly pure form. While the precise synthetic route for every impurity is unique, the general objective is to produce the compound in the purest possible form for subsequent characterization and use as a standard. This process is essential for the quality control of diclofenac and its formulations, ensuring they meet the specified limits set by international compendiums.

The synthesis of a pharmaceutical impurity for use as a reference standard typically involves a multi-step chemical process designed to generate the target compound. The process begins with starting materials and proceeds through various chemical transformations. Following the chemical synthesis, a critical purification step is undertaken to isolate the impurity and achieve a high degree of purity.

Once synthesized, the pure compound undergoes extensive characterization using a panel of sophisticated analytical techniques to confirm its identity, structure, and purity. These techniques often include:

Spectroscopy: Methods like Fourier-Transform Infrared (FT-IR), Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure.

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's physical properties and thermal stability.

Elemental Analysis: This analysis confirms the elemental composition of the molecule, verifying its molecular formula.

The result of this controlled synthesis and rigorous characterization is a well-defined compound suitable for use as a reference standard, which is critical for regulatory agencies and manufacturers to implement strict quality control.

Regulatory Framework and Guidelines for Pharmaceutical Impurities

The control of impurities in pharmaceutical products is governed by a comprehensive framework of regulatory guidelines. Global authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines to ensure that impurities are controlled at acceptable levels, with the ultimate goal of providing high-quality, safe, and efficacious medicines. The most influential set of guidelines is developed by the International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH).

For organic impurities like the Diclofenac Dimer, two core ICH guidelines are of primary importance: ICH Q3A and ICH Q3B.

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides guidance on the content and qualification of impurities in new drug substances (the API) produced by chemical synthesis. It addresses impurities that are formed during the manufacturing process and/or storage of the API. ICH Q3A(R2) establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.

ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline focuses on impurities found in new drug products (the final dosage form). It specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. The Diclofenac Dimer could be classified as a degradation product. Similar to Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products, which are based on the maximum daily dose of the drug administered in the product.

The table below summarizes the key aspects of these two guidelines.

GuidelineScopeTypes of Impurities CoveredKey Actions & Thresholds
ICH Q3A(R2) New Drug Substances (APIs)Process-related impurities and degradation products in the API.Sets thresholds for Reporting, Identification, and Qualification of impurities based on Maximum Daily Dose.
ICH Q3B(R2) New Drug Products (Final Dosage Form)Degradation products of the API and reaction products of the API with excipients or packaging.Sets thresholds for Reporting, Identification, and Qualification of degradation products based on Maximum Daily Dose.

The ICH Q3D guideline specifically addresses the control of elemental impurities, which are typically metals that can be present in a drug product. These impurities can be introduced from raw materials, residual catalysts used in synthesis, or through interaction with manufacturing equipment or container systems.

While the Diclofenac Dimer is an organic impurity and therefore not directly within the scope of Q3D, the guideline is relevant in the broader context of ensuring total drug product quality. The core principle of ICH Q3D is the application of a risk-based approach to assess and control these impurities, a philosophy that is central to modern pharmaceutical quality systems. This guideline presents a process for developing a control strategy using the principles of risk management as detailed in ICH Q9. This holistic approach, which considers all potential sources of impurities (elemental and organic), is fundamental to manufacturing a safe and high-quality final product.

ICH Q9 provides a systematic framework for Quality Risk Management (QRM) in the pharmaceutical industry. Its primary objective is to enhance patient safety by encouraging a proactive approach to identifying and controlling risks that could impact the quality of a drug product. The application of QRM is not a one-time event but a continuous process throughout the product lifecycle.

The two foundational principles of ICH Q9 are:

The evaluation of risk to quality should be based on scientific knowledge and ultimately link to the protection of the patient.

The level of effort, formality, and documentation of the QRM process should be commensurate with the level of risk.

When applied to the control of the this compound, the ICH Q9 process involves several key stages:

QRM Process StageDescriptionApplication to this compound
Risk Assessment A systematic process of identifying, analyzing, and evaluating risks.Identification: Determine potential sources of the dimer (e.g., synthesis by-product, degradation from heat/light/pH). Analysis: Estimate the probability of dimer formation and the severity of its potential impact. Evaluation: Compare the identified and analyzed risk against given risk criteria.
Risk Control Actions taken to reduce and/or accept risks.Reduction: Implement controls to reduce the dimer to an acceptable level. This could involve optimizing synthesis and purification steps, controlling storage conditions (temperature, humidity), or selecting appropriate packaging. Acceptance: Formally decide to accept the residual risk once the impurity is controlled below its qualified safety threshold.
Risk Communication The sharing of information about risk and risk management between decision-makers and others.Sharing information about the dimer impurity risk and control strategies among relevant teams (e.g., development, manufacturing, quality assurance, regulatory affairs).
Risk Review Ongoing monitoring of events and the output of the risk management process.Periodically reviewing manufacturing data, stability studies, and any new scientific information to ensure that the controls for the Diclofenac Dimer remain effective and that the risk profile has not changed.

By integrating ICH Q9 principles, a manufacturer can proactively identify and control the factors leading to the formation of the this compound, ensuring the consistent quality and safety of the final drug product.

Establishment of Control Thresholds and Acceptable Limits for Dimeric Impurities

The establishment of control thresholds and acceptable limits for impurities in new drug products is governed by international regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3B (R2) guideline. gmpinsiders.com These guidelines provide a framework for setting safe limits for degradation products, such as dimeric impurities, based on the maximum daily dose (MDD) of the drug substance. The thresholds are categorized into Reporting, Identification, and Qualification levels.

Reporting Threshold: The level above which an impurity must be reported in a drug product specification.

Identification Threshold: The level above which an impurity's structure must be identified. ikev.org

Qualification Threshold: The level above which an impurity must be qualified, meaning its biological safety is established through the acquisition and evaluation of scientific data. gally.ch

The level of any impurity present in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. gally.ch For impurities that are also significant metabolites in animal or human studies, no further qualification is needed. gally.ch Limits should not be set higher than a level justified by safety data, nor lower than the level achievable by the manufacturing process and analytical capability. gally.ch

The specific thresholds are determined by the MDD of the drug product.

Interactive Data Table: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 2 mg TDI, whichever is lower0.2% or 2 mg TDI, whichever is lower
> 1g - 2 g0.05%0.2% or 3 mg TDI, whichever is lower0.2% or 3 mg TDI, whichever is lower
> 2 g0.03%0.15%0.15%

Note: TDI = Total Daily Intake. Thresholds are from ICH Q3B(R2) guidelines and may be interpreted based on specific regulatory guidance. gmpinsiders.comikev.org

Stability Studies and Forced Degradation Studies for Dimer Identification

Stability and forced degradation studies are regulatory requirements and scientific necessities during drug development. rjptonline.orgymerdigital.com They are instrumental in identifying potential degradation products, such as the this compound, and establishing the intrinsic stability of the drug molecule. ymerdigital.com

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated storage. ymerdigital.com This process deliberately induces degradation to generate and identify likely degradation products, which helps in establishing degradation pathways and developing stability-indicating analytical methods. rjptonline.orgymerdigital.com

Typical stress conditions used in forced degradation studies for Diclofenac include:

Interactive Data Table: Common Conditions for Forced Degradation Studies of Diclofenac

Stress ConditionReagent/MethodPurpose
Acid Hydrolysis 0.1N Hydrochloric acid (HCl)To evaluate stability in acidic environments. rjptonline.orgymerdigital.com
Base Hydrolysis 0.1N Sodium hydroxide (B78521) (NaOH)To evaluate stability in alkaline environments. rjptonline.orgymerdigital.com
Oxidation Hydrogen peroxide (H₂O₂)To mimic potential oxidation from excipients or processes. biomedres.us
Thermal Degradation Heat (e.g., boiling)To assess the effect of high temperatures. researchgate.net
Photodegradation Exposure to UV or fluorescent lightTo determine light sensitivity and identify photolytic degradants. ymerdigital.com

The samples generated from these studies are then analyzed using a validated, stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography (UPLC), which can separate the degradation products from the parent drug. researchgate.net This allows for the detection and identification of impurities like the Diclofenac Dimer. researchgate.net

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Diclofenac Dimer Impurity in pharmaceutical formulations?

Answer: The primary method for detecting this compound is reversed-phase HPLC coupled with UV detection, as it effectively separates and quantifies impurities at pharmacopeial limits (e.g., ≤0.5% for individual impurities) . For enhanced specificity, LC-MS/MS is recommended, particularly when characterizing trace-level impurities or distinguishing structurally similar compounds. Sample preparation often involves solid-phase extraction (SPE) to isolate the impurity from complex matrices . To validate the method, ensure linearity (e.g., 0.05–1.0 µg/mL), precision (RSD <2%), and recovery (90–110%) using spiked samples .

Q. How does this compound form during synthesis or storage of Diclofenac sodium?

Answer: The dimer impurity arises primarily via thermal degradation or oxidative coupling . Evidence suggests that heating Diclofenac sodium above 100°C facilitates the formation of a carbon-centered radical intermediate, which reacts with another Diclofenac molecule to form the dimer . Storage conditions (e.g., exposure to light, humidity) may accelerate this process. To mitigate formation, monitor reaction temperatures during synthesis (ideally <80°C) and use inert atmospheres (e.g., nitrogen) to suppress oxidation .

Q. What pharmacopeial standards govern the acceptable limits of this compound?

Answer: The USP/EP monographs specify that Diclofenac-related impurities, including the dimer, must not exceed 0.5% for individual impurities and 1.5% for total impurities in drug products . Analytical methods must comply with ICH Q3A/B guidelines , which require impurity profiling using validated chromatographic methods. For example, USP methods utilize a C18 column with a mobile phase of phosphate buffer and acetonitrile (70:30) to resolve the dimer from other impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiling studies (e.g., conflicting HPLC vs. LC-MS/MS results)?

Answer: Contradictions often arise from matrix interference or co-eluting peaks . To address this:

  • Perform orthogonal analyses : Combine HPLC-UV with high-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., m/z 1050.92 for Diclofenac Dimer) .
  • Use ion-pair chromatography for charged impurities or 2D-LC to enhance separation .
  • Validate peak purity using photodiode array (PDA) detectors to check for spectral homogeneity .

Q. What experimental strategies are effective in elucidating the degradation pathways of Diclofenac leading to dimer formation?

Answer:

  • Forced degradation studies : Expose Diclofenac sodium to heat (123°C), UV light, and oxidative conditions (H₂O₂). Monitor dimer formation via time-course HPLC analysis .
  • Isotopic labeling : Use ¹³C-labeled Diclofenac to track dimerization mechanisms via MS/MS fragmentation patterns .
  • Computational modeling : Apply density functional theory (DFT) to predict reactive intermediates and transition states during dimerization .

Q. How can researchers validate a novel analytical method for detecting low-abundance this compound in environmental samples?

Answer:

  • Sample enrichment : Use SPE cartridges (e.g., C18 or HLB) to concentrate water samples before LC-MS/MS analysis, achieving detection limits of 1–10 ng/L .
  • Matrix-matched calibration : Prepare standards in environmental water (e.g., wastewater) to account for ion suppression/enhancement .
  • Cross-validation : Compare results with immunoassay kits (e.g., ELISA) for high-throughput screening, ensuring correlation coefficients (R²) >0.95 between methods .

Q. What structural characterization techniques are critical for confirming the identity of this compound?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the dimer’s backbone (e.g., biphenyl linkage) and substituents (e.g., dichlorophenyl groups) .
  • X-ray crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions .
  • Fragmentation analysis : Employ HRMS/MS to identify diagnostic ions (e.g., m/z 556.3 for the monomer fragment) .

Q. What are the environmental implications of this compound, and how can its persistence in water systems be studied?

Answer: The dimer’s stability in aquatic environments contributes to bioaccumulation risks . To assess this:

  • Conduct photolysis experiments : Expose the impurity to UV light (254 nm) and measure degradation half-lives using LC-MS/MS .
  • Evaluate toxicity : Use in vitro assays (e.g., zebrafish embryos) to study ecotoxicological effects .
  • Model environmental fate : Apply quantitative structure-activity relationship (QSAR) tools to predict biodegradation pathways and partition coefficients (log P) .

Methodological Notes

  • Reference Standards : Use pharmacopeial-grade this compound (CAS 1609187-32-7) with certified purity (>95%) for calibration .
  • Regulatory Compliance : Align impurity limits and analytical protocols with USP 35–NF 30 and ICH Q3A/B guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.